REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=2)[N:3]=1.[OH:20][CH:21]([CH2:24][OH:25])[CH2:22][NH2:23]>CN(C)C=O.O>[Cl:19][C:14]1[CH:13]=[C:12]([C:4]2[N:3]=[C:2]([NH:23][CH2:22][CH:21]([OH:20])[CH2:24][OH:25])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH:17]=[CH:16][C:15]=1[Cl:18]
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC2=CC=CC=C12)C1=CC(=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
OC(CN)CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 46.5 g
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The colorless solid was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from methyl alcohol (Darco)
|
Type
|
CUSTOM
|
Details
|
The product was collected as colorless needles melting at 155°-160° (with previous softening) in a yield of 49 g
|
Type
|
CUSTOM
|
Details
|
Further recrystallization from nitromethane
|
Type
|
CUSTOM
|
Details
|
gave 39 g
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1=NC2=CC=CC=C2C(=N1)NCC(CO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |